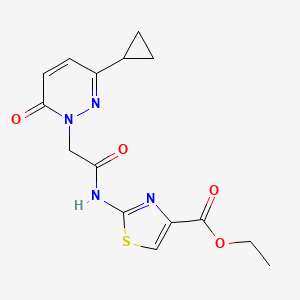

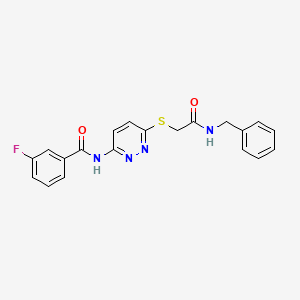

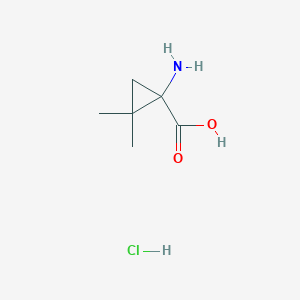

N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide” is a derivative of pyrazole-sulfonamide . Pyrazole-sulfonamides are known for their wide range of biological activities such as antibacterial, hypoglycemic, diuretic, and antiglaucoma . They have also been reported to show significant antitumor activity .

Synthesis Analysis

The synthesis of pyrazole-sulfonamide derivatives involves designing and synthesizing from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides are characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Scientific Research Applications

Synthesis and Biological Evaluation

COX-2 Inhibition : A study highlighted the synthesis of sulfonamide-containing 1,5-diarylpyrazole derivatives, including celecoxib, for inhibiting cyclooxygenase-2 (COX-2) (Penning et al., 1997). This was significant for treating conditions like rheumatoid arthritis and osteoarthritis.

Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Another study synthesized derivatives of pyrazoline benzensulfonamides and tested them as inhibitors against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds showed potential for developing new inhibitors with low cytotoxicity (Ozmen Ozgun et al., 2019).

Antibacterial Agents

- Novel Heterocyclic Compounds : A 2013 study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety as antibacterial agents. These compounds exhibited significant antibacterial activity (Azab et al., 2013).

Antimicrobial Activity

- Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives : A study focused on creating novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety. These compounds showed promising antimicrobial properties (Darwish et al., 2014).

Anticancer and Radiosensitizing Agents

- Pyrazole-Sulfonamide Derivatives : Research into pyrazole-sulfonamide derivatives showed these compounds to have antiproliferative activities against cancer cell lines and potential as radiosensitizers (Ghorab et al., 2015).

Mechanism of Action

Target of Action

The primary target of N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate. By targeting SDH, this compound can interfere with energy production within the cell.

Mode of Action

This compound interacts with its target, SDH, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, preventing the conversion of succinate to fumarate. The compound’s strong interaction with residues around the SDH active pocket, similar to thifluzamide, has been demonstrated through molecular docking and molecular dynamics simulations .

Result of Action

The inhibition of SDH by this compound leads to significant cellular effects. For instance, it has been observed to strongly disrupt mycelial morphology, significantly increase cell membrane permeability, and markedly increase the number of mitochondria . These changes can lead to cell death, providing the compound’s antifungal activity.

properties

IUPAC Name |

N-cyclopropyl-1-phenylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c16-18(17,14-10-6-7-10)12-8-13-15(9-12)11-4-2-1-3-5-11/h1-5,8-10,14H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMCISJYDBLXPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[ethyl(phenyl)carbamoyl]-beta-alanine](/img/structure/B2944723.png)

![2-[(4-Benzylpiperidino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2944724.png)

![3-butyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2944726.png)

![1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene](/img/structure/B2944728.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2944735.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2944739.png)